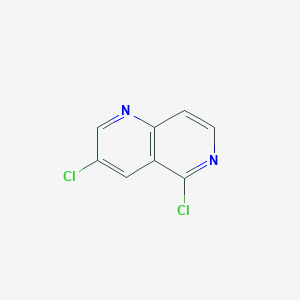
12-(Naphthalen-1-YL)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Naphthalen-1-YL)dodecanoic acid: is an organic compound that features a naphthalene ring attached to a dodecanoic acid chain This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the fatty acid properties of dodecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Naphthalen-1-YL)dodecanoic acid typically involves the coupling of a naphthalene derivative with a dodecanoic acid derivative. One common method is the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-(Naphthalen-1-YL)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 12-(Naphthalen-1-YL)dodecanol.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 12-(Naphthalen-1-YL)dodecanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions between aromatic compounds and biological membranes. Its amphiphilic nature makes it a useful probe for investigating membrane dynamics and protein-lipid interactions.
Medicine: Potential medicinal applications include the development of drug delivery systems. The hydrophobic naphthalene ring can facilitate the incorporation of hydrophobic drugs, while the carboxylic acid group can be modified to enhance drug solubility and bioavailability.
Industry: In the industrial sector, this compound can be used as a surfactant or emulsifier. Its ability to interact with both hydrophobic and hydrophilic substances makes it valuable in formulations for cosmetics, detergents, and lubricants.
Mecanismo De Acción
The mechanism of action of 12-(Naphthalen-1-YL)dodecanoic acid involves its interaction with molecular targets through its aromatic and fatty acid moieties. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the dodecanoic acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate the activity of membrane-bound enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Dodecanoic acid (lauric acid): A saturated fatty acid with a 12-carbon chain, lacking the aromatic naphthalene ring.
Naphthaleneacetic acid: An aromatic compound with a carboxylic acid group attached to a naphthalene ring, lacking the long aliphatic chain.
Uniqueness: 12-(Naphthalen-1-YL)dodecanoic acid is unique in that it combines the properties of both naphthalene and dodecanoic acid. This dual functionality allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. Its amphiphilic nature makes it particularly valuable in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
73711-26-9 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
12-naphthalen-1-yldodecanoic acid |
InChI |
InChI=1S/C22H30O2/c23-22(24)18-9-7-5-3-1-2-4-6-8-13-19-15-12-16-20-14-10-11-17-21(19)20/h10-12,14-17H,1-9,13,18H2,(H,23,24) |
Clave InChI |
IBZWKBLITGKIME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)

